molecular formula C17H14ClF2N3O3 B10949775 Ethyl 7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B10949775
M. Wt: 381.8 g/mol
InChI Key: JDLONNMVPHTMOC-UHFFFAOYSA-N
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Description

Ethyl 7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a synthetic organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a chloro(difluoro)methyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as chloroform or methanol, and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro(difluoro)methyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives.

Scientific Research Applications

Ethyl 7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It has been observed to inhibit endoplasmic reticulum stress and apoptosis by interacting with proteins such as ATF4 and NF-kB . This inhibition leads to reduced expression of stress markers and inflammatory cytokines, contributing to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate stands out due to its unique combination of a chloro(difluoro)methyl group and a methoxyphenyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H14ClF2N3O3

Molecular Weight

381.8 g/mol

IUPAC Name

ethyl 7-[chloro(difluoro)methyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C17H14ClF2N3O3/c1-3-26-16(24)12-9-21-23-14(17(18,19)20)8-13(22-15(12)23)10-4-6-11(25-2)7-5-10/h4-9H,3H2,1-2H3

InChI Key

JDLONNMVPHTMOC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)Cl)C3=CC=C(C=C3)OC

Origin of Product

United States

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